![molecular formula C17H29IO3 B14385658 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate CAS No. 89588-90-9](/img/structure/B14385658.png)
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is an organic compound that features a combination of an iodinated alkyne and a dodecanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate typically involves the reaction of 3-iodoprop-2-yn-1-ol with dodecanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate involves its interaction with various molecular targets. The iodinated alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and have potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another iodinated alkyne with similar reactivity.
2-Iodoprop-2-yn-1-yl acetate: A structurally related compound with different ester functionality.
Uniqueness
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is unique due to its combination of a long-chain fatty acid ester and an iodinated alkyne
Propiedades
Número CAS |
89588-90-9 |
|---|---|
Fórmula molecular |
C17H29IO3 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
2-(3-iodoprop-2-ynoxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H29IO3/c1-2-3-4-5-6-7-8-9-10-12-17(19)21-16-15-20-14-11-13-18/h2-10,12,14-16H2,1H3 |
Clave InChI |
UYHWSUTZTUCMTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCOCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
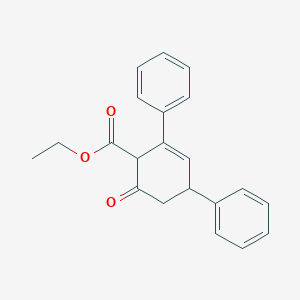
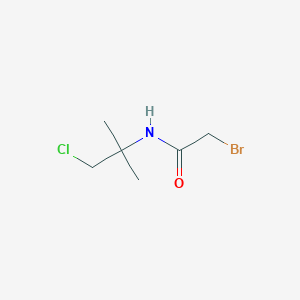
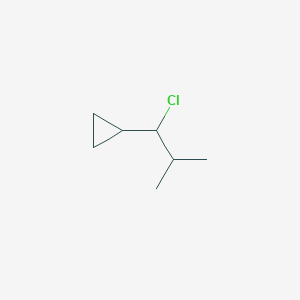
![3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14385592.png)
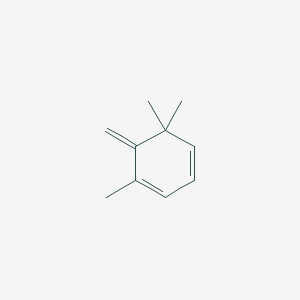
![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)
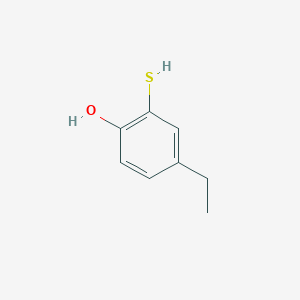
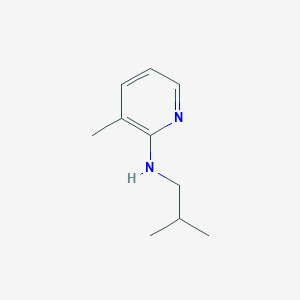
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)
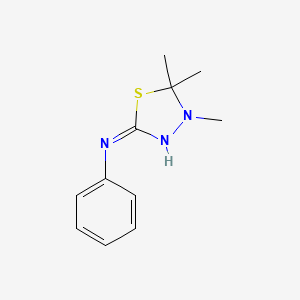
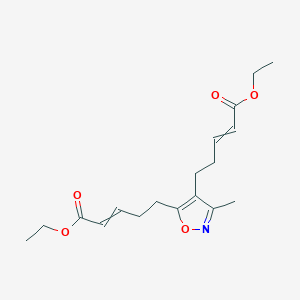
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
